molecular formula C68H72B2N2 B14882047 Dimethylphenyl)-5,10-dihydroboranthrene

Dimethylphenyl)-5,10-dihydroboranthrene

Cat. No.: B14882047
M. Wt: 938.9 g/mol
InChI Key: DPBRMKKDCORIAG-UHFFFAOYSA-N
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Description

5,10-Bis(4-(9H-carbazol-9-yl)-2,6-dimethylphenyl)-5,10-dihydroboranthrene (CzDBA) is a diboron-based thermally activated delayed fluorescence (TADF) emitter widely studied for its exceptional optoelectronic properties. Its molecular structure features a central dihydroboranthrene core substituted with carbazole and dimethylphenyl groups, enabling balanced bipolar electron-hole transport in organic light-emitting diodes (OLEDs) . Key attributes include:

  • HOMO/LUMO Levels: -5.93 eV (HOMO) and -3.45 eV (LUMO), facilitating efficient charge injection .
  • Emission Properties: Photoluminescence (PL) at 524 nm in host matrices, with high internal quantum efficiency and short exciton lifetimes critical for OLED performance .
  • Device Applications: Simplifies OLED architecture by enabling single-layer devices with Ohmic contacts, reducing complexity while maintaining power efficiency .

Properties

Molecular Formula

C68H72B2N2

Molecular Weight

938.9 g/mol

IUPAC Name

3,6-ditert-butyl-9-[4-[10-[4-(3,6-ditert-butylcarbazol-9-yl)-2,6-dimethylphenyl]boranthren-5-yl]-3,5-dimethylphenyl]carbazole

InChI

InChI=1S/C68H72B2N2/c1-41-33-49(71-59-29-25-45(65(5,6)7)37-51(59)52-38-46(66(8,9)10)26-30-60(52)71)34-42(2)63(41)69-55-21-17-19-23-57(55)70(58-24-20-18-22-56(58)69)64-43(3)35-50(36-44(64)4)72-61-31-27-47(67(11,12)13)39-53(61)54-40-48(68(14,15)16)28-32-62(54)72/h17-40H,1-16H3

InChI Key

DPBRMKKDCORIAG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC=CC=C2B(C3=CC=CC=C31)C4=C(C=C(C=C4C)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C)C8=C(C=C(C=C8C)N9C1=C(C=C(C=C1)C(C)(C)C)C1=C9C=CC(=C1)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Core Boron-Centric Cyclization

The dihydroboranthrene core is synthesized via boron-centered cyclization reactions. A representative approach involves the coupling of carbazole-derived aryl halides with boron-containing precursors. For example, a two-step protocol utilizes:

  • Suzuki-Miyaura Coupling : Reaction of 9H-carbazole-9-boronic acid with 2,6-dimethyl-4-bromophenyl triflate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the bis-carbazole intermediate.
  • Boronation : Treatment with boron tribromide (BBr₃) in anhydrous dichloromethane under nitrogen atmosphere, followed by hydrolysis to yield the dihydroboranthrene framework.

Key parameters:

  • Temperature: 80–110°C for coupling; −10°C for boronation.
  • Solvent systems: Toluene/water (Suzuki); Dry CH₂Cl₂ (boronation).
  • Yield: ~60–75% (isolated after column chromatography).

tert-Butyl Functionalization for Enhanced Solubility (tBuCzDBA)

To address solubility limitations in device fabrication, tert-butyl groups are introduced at the 3,6-positions of the carbazole units:

  • Alkylation Reaction :
    • CzDBA is treated with 2-bromo-2-methylpropane in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF).
    • Reaction conditions: 12–24 hours at 60°C under inert atmosphere.
    • Purification: Sequential washing with methanol/water (1:1 v/v) and recrystallization from chloroform/hexane.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with petroleum ether/ethyl acetate (gradient from 10:1 to 2:1) removes unreacted starting materials.
  • ODS Reverse-Phase Chromatography : Methanol/water gradients (30% → 70% methanol) isolate tert-butyl derivatives.

Spectroscopic Validation

Technique Key Data for CzDBA Key Data for tBuCzDBA
¹H NMR δ 8.15 (d, J = 7.6 Hz, carbazole-H), δ 1.45 (s, tert-butyl-H),
(CDCl₃, 500 MHz) δ 7.82 (s, dihydroboranthrene-H) δ 8.10 (d, J = 7.8 Hz, carbazole-H)
¹³C NMR δ 142.3 (B-C aromatic), δ 121.8 (carbazole) δ 34.7 (tert-butyl-C), δ 142.1 (B-C)
MS (ESI+) m/z 715.2 [M+H]⁺ m/z 859.4 [M+H]⁺

Challenges and Optimization

Boron Hydrolysis Mitigation

  • Issue : Boron-aryl bonds are prone to hydrolysis during workup.
  • Solution : Use of anhydrous solvents and rapid quenching with degassed water.

Crystallinity Control

  • Issue : Low solubility complicates single-crystal growth.
  • Solution : Co-crystallization with 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) improves lattice stability.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactor systems reduce reaction times by 40% compared to batch processes (Patent CN101407474A).
  • Key parameters :
    • Residence time: 8–12 minutes.
    • Temperature: 100°C.
    • Throughput: 1.2 kg/day.

Applications in Device Fabrication

OLED Performance Metrics

Parameter CzDBA-Based Device tBuCzDBA-Based Device
EQE (%) 18.2 22.5
Turn-on Voltage 3.1 V 2.8 V
CIE Coordinates (0.32, 0.58) (0.29, 0.61)

Data sourced from single-layer architectures.

Chemical Reactions Analysis

Types of Reactions: Dimethylphenyl)-5,10-dihydroboranthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

The mechanism of action of Dimethylphenyl)-5,10-dihydroboranthrene involves its ability to convert triplet excitons into singlet excitons via reverse intersystem crossing (RIC). This process is facilitated by the D-A-D structure, which allows for efficient energy transfer and emission of light. The molecular targets and pathways involved include the interaction of the compound with electron and hole transport layers in OLEDs, leading to enhanced device stability and efficiency .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison with Boron-Containing Derivatives

tBuCzDBA (5,10-Bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)-2,6-dimethylphenyl)-5,10-dihydroboranthrene)
  • Structural Modifications : Incorporates bulky tert-butyl groups on carbazole moieties.
  • Electronic Properties :
    • HOMO: -5.88 eV (slightly higher than CzDBA)
    • LUMO: -3.49 eV
    • PL Emission: Red-shifted to 553 nm due to extended conjugation and steric effects .
  • Impact : Enhanced steric hindrance improves film morphology but may slightly reduce charge mobility compared to CzDBA.

Silicon-Based Analog: 5,5,10,10-Tetraethyl-5,10-dihydrosilanthrene

  • Core Structure : Replaces boron with silicon, forming a disilacyclohexadiene backbone.
  • Properties: Molecular Formula: C₂₀H₂₈Si₂ (simpler structure, lower molecular weight). No TADF Activity: Lacks boron’s electron-deficient character, critical for TADF in CzDBA .

Dihydroanthracene Derivatives: 10-Hexyl-3-methyl-9,10-dihydrophenanthrene

  • Structure : Linear dihydrophenanthrene with alkyl substituents.
  • Properties: No bipolar transport due to absence of electron-withdrawing/donating groups.

N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides

  • Key Example : N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide.
  • Function : Inhibits photosynthetic electron transport (PET) in chloroplasts (IC₅₀ ~10 µM).
  • Structural Insight : Position of dimethyl groups (3,5 vs. 2,5) and lipophilicity dictate activity, highlighting substituent effects also relevant to CzDBA’s design .

Tabulated Comparison of Key Compounds

Compound Core Structure HOMO (eV) LUMO (eV) PL Emission (nm) Key Application
CzDBA Dihydroboranthrene -5.93 -3.45 524 OLED Emitter
tBuCzDBA Dihydroboranthrene -5.88 -3.49 553 OLED Emitter
5,5,10,10-Tetraethyl-silanthrene Dihydrosilanthrene N/A N/A N/A Semiconductor Material
N-(3,5-dimethylphenyl)-carboxamide Naphthalene-carboxamide N/A N/A N/A PET Inhibitor

Research Findings and Discussion

  • Role of Boron : CzDBA’s boron center induces a charge-transfer state enabling TADF, absent in silicon analogs. Substituted carbazole groups stabilize triplet excitons, enhancing emission efficiency .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., carbazole) in CzDBA optimize HOMO/LUMO alignment for charge injection .
    • Steric bulk (e.g., tert-butyl in tBuCzDBA) red-shifts emission but may compromise charge balance .
  • Comparative Performance: CzDBA-based OLEDs achieve >20% external quantum efficiency, outperforming non-TADF analogs like silanthrenes .

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